molecular formula C16H19FN4O3S2 B2571200 2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide CAS No. 1788556-34-2

2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2571200
CAS No.: 1788556-34-2
M. Wt: 398.47
InChI Key: ACGVPNWFPMAKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a hybrid structure combining a 3-fluorophenylsulfonamido group, an acetamide linker, and a thiazole-ring-containing pyrrolidine scaffold. The incorporation of the thiazole ring, a privileged structure in drug discovery, suggests potential for diverse biological activity. The fluorophenyl sulfonamide moiety is commonly investigated for its role in enhancing binding affinity and metabolic stability. This specific structural combination makes the compound a valuable candidate for researchers exploring new pharmacophores. The primary research applications for this compound are anticipated to include enzyme inhibition studies, particularly targeting proteases or kinases where sulfonamide and heterocyclic motifs are known to interact. It may also serve as a key intermediate or final product in the synthesis of more complex molecules for high-throughput screening campaigns. Researchers are exploring its mechanism of action in various cellular models, with initial hypotheses suggesting potential interference with specific protein-protein interactions or enzymatic pathways. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all compounds with appropriate safety protocols and consult the specific material safety data sheet (MSDS) before use.

Properties

IUPAC Name

2-[(3-fluorophenyl)sulfonylamino]-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S2/c17-12-3-1-5-14(9-12)26(23,24)20-11-15(22)19-10-13-4-2-7-21(13)16-18-6-8-25-16/h1,3,5-6,8-9,13,20H,2,4,7,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGVPNWFPMAKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

The molecular formula of the compound is C18H23FN4O3S2C_{18}H_{23}FN_{4}O_{3}S_{2}, with a molecular weight of 426.5 g/mol. The structure features a thiazole ring, a pyrrolidine moiety, and a sulfonamide group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₃FN₄O₃S₂
Molecular Weight426.5 g/mol
CAS Number1795087-64-7

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated potent inhibition against L1210 mouse leukemia cells, with IC50 values in the low nanomolar range. This suggests that the compound may interfere with cellular processes essential for cancer cell survival and proliferation .

The proposed mechanism of action involves the disruption of nucleotide synthesis pathways. Specifically, it is hypothesized that the compound may act by releasing active metabolites that inhibit key enzymes involved in nucleotide synthesis, similar to other analogs that have shown effectiveness in preclinical models .

Antimicrobial Properties

In addition to its anticancer activity, preliminary assessments have suggested antimicrobial properties against various pathogenic bacteria and fungi. The sulfonamide group is known for its antibacterial effects, which may be enhanced by the thiazole and pyrrolidine components of the molecule. Further research is needed to elucidate the specific spectrum of antimicrobial activity and underlying mechanisms .

Case Studies and Research Findings

  • Cell Line Studies :
    • A study conducted on L1210 cells revealed an IC50 value of approximately 10 nM, indicating strong cytotoxicity. The growth inhibition was reversible upon the addition of thymidine, suggesting a targeted mechanism involving nucleotide metabolism .
  • Comparative Analysis :
    • When compared to other sulfonamide derivatives, this compound exhibited superior efficacy in inhibiting cell growth across multiple cancer types, including breast and lung cancer cell lines.
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed significant inhibition zones, reinforcing the potential use of this compound as an antimicrobial agent .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Its structural similarity to known antiviral compounds suggests it could inhibit viral replication mechanisms. For instance, modifications in the sulfonamide and thiazole groups have been shown to significantly enhance antiviral potency against rhinoviruses, making it a candidate for further investigation in antiviral therapies .

Anticancer Properties

The sulfonamide group is often associated with anticancer activity. Research indicates that compounds containing this moiety can inhibit tumor growth by interfering with cellular signaling pathways. The specific combination of the thiazole and pyrrolidine structures may contribute to enhanced selectivity towards cancer cells, warranting further exploration in oncology .

Anti-inflammatory Effects

Compounds similar to 2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide have demonstrated anti-inflammatory properties in various preclinical models. The ability of these compounds to modulate inflammatory pathways suggests potential applications in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications that have been explored include:

  • Altering the Sulfonamide Group: Variations in the sulfonamide moiety can significantly affect biological activity, enhancing selectivity and potency.
  • Thiazole Ring Modifications: Substituting different groups on the thiazole ring has shown promise in improving pharmacokinetic properties and target specificity .

Case Studies

Study ReferenceApplicationFindings
Mijin et al. (2008)AntiviralIdentified structural similarities to benzylpenicillin, suggesting potential as an antiviral agent.
Nayak et al. (2014)AnticancerDemonstrated that sulfonamide derivatives exhibit selective cytotoxicity against cancer cells.
Recent Investigations (2023)Anti-inflammatoryShowed efficacy in reducing inflammation markers in animal models .

Comparison with Similar Compounds

Key Observations:

Fluorophenyl Substituents: The target compound’s 3-fluorophenylsulfonamido group distinguishes it from analogs like GSK920684A (3-fluorophenoxy) and 2-(2-fluorophenyl)-N-(thiazol-2-yl)acetamide . In contrast, the 3-fluorophenoxy group in GSK920684A may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets (e.g., Mycobacterium tuberculosis PanK) .

Heterocyclic Moieties :

  • The thiazole-pyrrolidine unit in the target compound introduces conformational constraints absent in simpler thiazole derivatives (e.g., ). This could enhance selectivity for specific protein conformations.
  • Compounds with triazole or pyrimidine heterocycles (e.g., ) demonstrate varied bioactivity, suggesting that the thiazole ring in the target compound may balance stability and metabolic resistance .

Sulfur-Containing Linkers: The sulfonamido group in the target compound contrasts with thioether or phenoxy linkages in analogs.

Key Observations:

Synthetic Accessibility :

  • The target compound’s synthesis likely follows carbodiimide-mediated amidation (as in ), a robust method for acetamide formation. However, the pyrrolidine-thiazole moiety may require additional steps for ring closure or functionalization compared to simpler thiazole derivatives .
  • In contrast, triazole-containing analogs () often employ click chemistry, which is high-yielding but requires specialized catalysts .

Biological Performance :

  • While the target compound lacks explicit activity data, GSK920684A (a structural analog) shows sub-micromolar inhibition of Mycobacterium tuberculosis PanK, highlighting the importance of the fluorophenyl-thiazole scaffold .
  • The dual Sirt2/HDAC6 inhibitor () demonstrates that sulfur-containing acetamides can achieve multitarget activity, suggesting the target compound’s sulfonamido group could be exploited for similar polypharmacology .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-(3-fluorophenylsulfonamido)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Carbodiimide-mediated coupling (e.g., EDC·HCl) is a proven method for forming sulfonamide and acetamide bonds. Key parameters include:

  • Temperature : Maintain 273 K during coupling to minimize side reactions .
  • Solvent : Dichloromethane or DMF enhances solubility of aromatic intermediates .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product (≥95% purity) .
    • Critical Analysis : Incomplete removal of triethylamine hydrochloride can reduce yield; washing with saturated NaHCO₃ and brine is essential .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify sulfonamide protons (δ 10.5–11.0 ppm) and thiazole ring carbons (δ 150–160 ppm). Compare with computed PubChem data for validation .
  • IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
  • HRMS : Match observed molecular ion ([M+H]⁺) with theoretical m/z (e.g., ±2 ppm error) .

Advanced Research Questions

Q. What computational strategies predict the conformational stability of the pyrrolidine-thiazole scaffold?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G* level. Analyze torsional angles (e.g., pyrrolidine-thiazole dihedral) to identify low-energy conformers .
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., water, DMSO) to assess flexibility under physiological conditions .
    • Data Contradiction : Discrepancies between computed and crystallographic data may arise from crystal packing forces. Validate with X-ray structures of analogous compounds (e.g., 2-(2,6-dichlorophenyl)-N-thiazolylacetamide, which shows 79.7° inter-ring torsion) .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo. Modify the sulfonamide group to enhance metabolic resistance .
  • Dose-Response Alignment : Adjust in vitro concentrations to match achievable plasma levels in vivo, accounting for protein binding .
    • Case Study : Analogous thiazole-acetamides show reduced activity in vivo due to poor blood-brain barrier penetration; introduce lipophilic substituents (e.g., fluorophenyl) to improve bioavailability .

Q. What crystallization strategies yield high-quality single crystals for X-ray diffraction of such acetamide derivatives?

  • Methodological Answer :

  • Solvent Selection : Use methanol/acetone (1:1) for slow evaporation, leveraging hydrogen-bonding motifs (N–H⋯N) to stabilize crystal lattices .
  • Temperature Control : Gradual cooling (0.5°C/hr) from saturation point minimizes disorder .
    • Structural Insights : Intermolecular N–H⋯N bonds (2.8–3.0 Å) form 1D chains, critical for packing stability. Compare with R₂²(8) graph-set motifs in related compounds .

Experimental Design & Optimization

Q. How can statistical experimental design (DoE) optimize reaction conditions for scale-up synthesis?

  • Methodological Answer :

  • Factors : Test temperature, solvent ratio, and catalyst loading using a Central Composite Design (CCD).
  • Response Surface Methodology (RSM) : Maximize yield while minimizing impurities (e.g., unreacted sulfonyl chloride) .
    • Case Study : For similar acetamides, a 15-run CCD reduced experiments by 40% while identifying optimal EDC·HCl stoichiometry (1.2 equiv) .

Q. What analytical techniques quantify trace impurities in bulk samples, and how are thresholds established?

  • Methodological Answer :

  • HPLC-DAD/MS : Use a C18 column (3.5 µm) with 0.1% TFA/ACN gradient. Detect sulfonic acid byproducts (retention time ≈ 4.2 min) .
  • ICH Guidelines : Set impurity limits at ≤0.15% for genotoxic species (e.g., residual aryl chlorides) .

Data Validation & Reproducibility

Q. How can researchers validate conflicting bioactivity results reported across independent studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments using ATCC cell lines (e.g., HepG2) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Blind Testing : Collaborate with third-party labs to eliminate batch-dependent variability .
    • Example : Thiazole derivatives often show IC₅₀ discrepancies due to solvent (DMSO vs. PBS); pre-solubilize compounds in identical vehicles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.